molecular formula C15H13Cl3N2S B4792618 N-(4-chlorobenzyl)-N'-(3,4-dichlorobenzyl)thiourea

N-(4-chlorobenzyl)-N'-(3,4-dichlorobenzyl)thiourea

Cat. No. B4792618
M. Wt: 359.7 g/mol
InChI Key: UPWRZTCBPSJLAX-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N'-(3,4-dichlorobenzyl)thiourea, also known as CDBTU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CDBTU is a thiourea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N'-(3,4-dichlorobenzyl)thiourea is not fully understood, but it is believed to interact with proteins and stabilize their folding. N-(4-chlorobenzyl)-N'-(3,4-dichlorobenzyl)thiourea has been shown to bind to the hydrophobic regions of proteins, which can prevent protein misfolding and aggregation. This mechanism of action has been studied in various proteins, including lysozyme, carbonic anhydrase, and α-synuclein.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-N'-(3,4-dichlorobenzyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-chlorobenzyl)-N'-(3,4-dichlorobenzyl)thiourea can enhance protein folding and stability, inhibit cancer cell growth, and modulate the activity of enzymes such as carbonic anhydrase. In vivo studies have shown that N-(4-chlorobenzyl)-N'-(3,4-dichlorobenzyl)thiourea can improve the survival of mice with sepsis and reduce the levels of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-N'-(3,4-dichlorobenzyl)thiourea has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and ability to enhance protein folding. However, N-(4-chlorobenzyl)-N'-(3,4-dichlorobenzyl)thiourea also has limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research involving N-(4-chlorobenzyl)-N'-(3,4-dichlorobenzyl)thiourea. One direction is the development of N-(4-chlorobenzyl)-N'-(3,4-dichlorobenzyl)thiourea-based therapeutics for the treatment of protein misfolding diseases, such as Alzheimer's and Parkinson's diseases. Another direction is the optimization of N-(4-chlorobenzyl)-N'-(3,4-dichlorobenzyl)thiourea synthesis methods to improve yield and purity. Additionally, N-(4-chlorobenzyl)-N'-(3,4-dichlorobenzyl)thiourea could be studied for its potential as an anticancer agent in vivo and in clinical trials.

Scientific Research Applications

N-(4-chlorobenzyl)-N'-(3,4-dichlorobenzyl)thiourea has been studied for its potential therapeutic applications in various scientific research fields. One of the most notable applications is its use as a chemical chaperone in protein folding studies. N-(4-chlorobenzyl)-N'-(3,4-dichlorobenzyl)thiourea has been shown to stabilize proteins and enhance their folding, which can be useful in the development of protein-based therapeutics. N-(4-chlorobenzyl)-N'-(3,4-dichlorobenzyl)thiourea has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(3,4-dichlorophenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3N2S/c16-12-4-1-10(2-5-12)8-19-15(21)20-9-11-3-6-13(17)14(18)7-11/h1-7H,8-9H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWRZTCBPSJLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=S)NCC2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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